Pyridine-2-sulfonyl chloride hydrochloride
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Overview
Description
Pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H5Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Mechanism of Action
Mode of Action
It’s known that sulfonyl chlorides, in general, are reactive towards nucleophiles due to the good leaving group (cl-), which can be displaced in nucleophilic acyl substitution reactions .
Result of Action
The molecular and cellular effects of Pyridine-2-sulfonyl chloride hydrochloride’s action depend on the specific context of its use. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C to maintain its stability . The presence of nucleophiles in the reaction environment can also influence its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-2-sulfonyl chloride hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-2-sulfonic acid with phosphorus pentachloride (PCl5). The reaction is typically carried out in a solvent such as chloroform or dichloromethane under controlled temperature conditions . Another method involves the use of thionyl chloride (SOCl2) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microchannel reactors has been reported to enhance the efficiency of the reaction by providing better control over reaction conditions and reducing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
Pyridine-2-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but differs in the position of the sulfonyl chloride group on the pyridine ring.
Pyridine-4-sulfonyl chloride: Another positional isomer with the sulfonyl chloride group at the 4-position.
Uniqueness
Pyridine-2-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the position of the sulfonyl chloride group, which influences its chemical behavior and applications. Its ability to form stable intermediates makes it valuable in various synthetic and industrial processes .
Properties
IUPAC Name |
pyridine-2-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJWHCVLZBSLNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549546 |
Source
|
Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111480-84-3 |
Source
|
Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-sulfonyl chloride hydrochloride; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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